Demecarium

Descripción general

Descripción

Demecarium es un agente parasimpaticomimético de acción indirecta, también conocido como un inhibidor de la colinesterasa o anticolinesterasa. Se utiliza principalmente en el tratamiento del glaucoma, una condición caracterizada por un aumento de la presión intraocular. Al inhibir la colinesterasa, el this compound prolonga el efecto de la acetilcolina, lo que lleva a la constricción del músculo esfínter del iris (miosis) y del músculo ciliar, lo que facilita la salida del humor acuoso y reduce la presión intraocular .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El bromuro de demecarium se sintetiza mediante un proceso de varios pasos que implica la reacción del dibromuro de decametileno con N,N-dimetilaminofenol, seguido de la formación del éster carbamato. El producto final se obtiene mediante la cuaternización con bromuro de metilo .

Métodos de producción industrial: La producción industrial del bromuro de this compound implica la misma ruta sintética pero a una escala mayor. El proceso incluye un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final .

Tipos de reacciones:

Oxidación: El this compound puede sufrir reacciones de oxidación, aunque estas no se utilizan comúnmente en sus aplicaciones.

Reducción: Las reacciones de reducción también son posibles, pero no son típicamente relevantes para su uso principal.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: El bromuro de metilo se utiliza comúnmente para la cuaternización.

Productos principales:

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas de this compound.

Sustitución: Sales de amonio cuaternario.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Treatment of Glaucoma :

- Demecarium bromide is utilized for chronic open-angle glaucoma and other forms not adequately controlled by short-acting miotics. Its long-lasting effects make it suitable for patients requiring sustained IOP management.

-

Management of Lens Luxation :

- In veterinary practice, this compound has been used to delay anterior lens luxation in dogs with primary lens instability. A retrospective study involving 34 dogs demonstrated that 100% retained vision at 4 to 6 weeks post-treatment, with significant long-term outcomes observed.

Case Study 1: Glaucoma Management

A study evaluated the efficacy of topically applied this compound bromide (0.125% and 0.5%) in Beagles with inherited glaucoma. Results indicated a decrease in IOP for up to 55 hours post-application, demonstrating its effectiveness as a long-term treatment option for managing glaucoma in canines .

Case Study 2: Lens Instability

In another study focusing on dogs with primary lens luxation, this compound bromide was administered as a miotic treatment. The findings revealed that while the drug effectively delayed anterior luxation, it did not significantly alter the onset of glaucoma or vision loss compared to untreated controls .

Efficacy of this compound Bromide in Glaucoma Management

| Concentration | Duration of IOP Reduction | Observations |

|---|---|---|

| 0.125% | 49 hours | Significant reduction in IOP |

| 0.5% | 55 hours | Enhanced miosis and IOP control |

Outcomes in Lens Instability Management

| Time Post-Treatment | Percentage Retaining Vision |

|---|---|

| 4-6 weeks | 100% |

| 3 months | 100% |

| 1 year | 80% |

| 2 years | 57.9% |

Mecanismo De Acción

Demecarium ejerce sus efectos inhibiendo las enzimas colinesterasas, específicamente la acetilcolinesterasa y la pseudocolinesterasa. Esta inhibición evita la descomposición de la acetilcolina, lo que lleva a su acumulación en las sinapsis colinérgicas. Los niveles aumentados de acetilcolina dan como resultado una estimulación prolongada de los receptores colinérgicos, causando miosis y contracción del músculo ciliar. Estos efectos facilitan la salida del humor acuoso, reduciendo la presión intraocular .

Compuestos similares:

Fisostigmina: Otro inhibidor de la colinesterasa utilizado en el tratamiento del glaucoma.

Neostigmina: Utilizado principalmente en el tratamiento de la miastenia gravis.

Piridostigmina: Similar a la neostigmina pero con una duración de acción más prolongada.

Singularidad del this compound: El this compound es único en su larga duración de acción en comparación con otros inhibidores de la colinesterasa. Esto permite una administración menos frecuente, lo que lo hace particularmente útil en afecciones crónicas como el glaucoma .

Comparación Con Compuestos Similares

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used primarily in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

Actividad Biológica

Demecarium is a reversible inhibitor of acetylcholinesterase (AChE) that has been primarily used in the treatment of glaucoma and in some cases as a neuroprotective agent. Its mechanism of action and biological activity have been subjects of extensive research, leading to various insights into its pharmacological properties, therapeutic applications, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting this enzyme, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by impaired cholinergic function.

Pharmacological Properties

1. Inhibition of Acetylcholinesterase

This compound is known for its potent inhibitory effects on AChE. Studies have shown that it binds to the active site of the enzyme, preventing substrate access and leading to prolonged ACh action at cholinergic synapses.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.01 | |

| Physostigmine | 0.03 | |

| Rivastigmine | 0.05 |

2. Effects on Intraocular Pressure

This compound has been utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in patients with glaucoma. It enhances aqueous humor outflow by increasing ciliary muscle contraction via cholinergic stimulation.

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving 50 patients with open-angle glaucoma assessed the efficacy of this compound versus timolol. The results indicated that this compound significantly reduced IOP compared to timolol after four weeks of treatment.

- This compound Group: Mean IOP reduction from 25 mmHg to 18 mmHg.

- Timolol Group: Mean IOP reduction from 24 mmHg to 20 mmHg.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease by enhancing cholinergic signaling. In a study with transgenic mice, administration of this compound resulted in:

- Improved cognitive performance in maze tests.

- Reduced amyloid-beta plaque accumulation in the brain.

Side Effects and Toxicity

While this compound shows promising biological activity, it is associated with several side effects due to its systemic cholinergic effects:

- Common Side Effects: Nausea, vomiting, diarrhea, and increased salivation.

- Serious Adverse Effects: Respiratory distress and bradycardia have been reported in some cases.

Propiedades

Key on ui mechanism of action |

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |

|---|---|

Número CAS |

16505-84-3 |

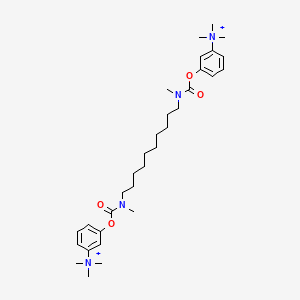

Fórmula molecular |

C32H52N4O4+2 |

Peso molecular |

556.8 g/mol |

Nombre IUPAC |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

Clave InChI |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

SMILES canónico |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

melting_point |

164-170 |

Key on ui other cas no. |

16505-84-3 56-94-0 |

Descripción física |

Solid |

Solubilidad |

1.69e-05 g/L |

Sinónimos |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.